molecular formula C15H19N2Na3O18P2 B8020450 Udpga 3Na

Udpga 3Na

Cat. No.: B8020450
M. Wt: 646.23 g/mol
InChI Key: XXXUNWUNTOMVIG-FBPUXPPNSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine 5’-diphosphoglucuronic acid trisodium salt can be achieved through a cascade synthesis route. This involves coupling multiple whole cells expressing hyperthermophilic enzymes to produce uridine 5’-diphosphoglucuronic acid from starch. The process includes a coenzyme regeneration system with an appropriate expression level of uridine diphosphate-glucose 6-dehydrogenase in a single strain, meeting the nicotinamide adenine dinucleotide requirements .

Industrial Production Methods

For industrial production, the cascade synthesis route is scaled up to produce uridine 5’-diphosphoglucuronic acid in large quantities. This method is cost-effective and efficient, yielding high purity uridine 5’-diphosphoglucuronic acid suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-diphosphoglucuronic acid trisodium salt undergoes glucuronidation reactions, which are catalyzed by uridine diphosphate glucuronosyltransferases. These reactions involve the covalent linkage of glucuronic acid to a nucleophilic functional group on a typically lipophilic substrate .

Common Reagents and Conditions

The glucuronidation reactions require the presence of uridine 5’-diphosphoglucuronic acid as a cofactor and a nucleophilic substrate. The reactions typically proceed under physiological conditions, with the enzyme uridine diphosphate glucuronosyltransferase facilitating the transfer of glucuronic acid .

Major Products

The major products of these reactions are glucuronides, which are more water-soluble and can be easily excreted from the body. This process is essential for the metabolism and clearance of many lipophilic chemicals, including drugs and endogenous compounds .

Mechanism of Action

Uridine 5’-diphosphoglucuronic acid trisodium salt exerts its effects through glucuronidation, a process catalyzed by uridine diphosphate glucuronosyltransferases. The enzyme facilitates the transfer of glucuronic acid to a nucleophilic functional group on a substrate, forming a glucuronide. This reaction increases the water solubility of the substrate, allowing for its excretion from the body .

Comparison with Similar Compounds

Uridine 5’-diphosphoglucuronic acid trisodium salt is unique in its role as a glycosyl donor for glucuronidation reactions. Similar compounds include:

Uridine 5’-diphosphoglucuronic acid trisodium salt stands out due to its specific role in glucuronidation, a critical pathway for the detoxification and excretion of various compounds .

Biological Activity

UDPGA, or uridine diphosphate glucuronic acid, is a crucial co-substrate in the glucuronidation pathway, primarily catalyzed by UDP-glucuronosyltransferases (UGTs). This article provides a comprehensive overview of the biological activity of UDPGA, focusing on its role in drug metabolism, transport mechanisms, and implications in various physiological and pathological contexts.

Overview of UDPGA

UDPGA is synthesized from UDP-glucose through the action of UDP-glucose dehydrogenase (UGD). It serves as a donor of glucuronic acid in the conjugation processes that facilitate the excretion of lipophilic compounds by converting them into more hydrophilic forms. This transformation enhances their solubility and promotes elimination via urine or bile.

Transport Mechanisms

The transport of UDPGA into the endoplasmic reticulum (ER) is essential for UGT activity. Recent studies have identified specific nucleotide sugar transporters, notably SLC35B1, as key players in this process. The knockdown of SLC35B1 significantly reduces UGT activity, indicating its pivotal role in transporting UDPGA into the ER for effective glucuronidation .

Table 1: Key Transporters Involved in UDPGA Transport

TransporterFunctionImpact on UGT Activity
SLC35B1Major transporter for UDPGA into ERSignificant decrease upon knockdown
SLC35B4Minor transporterLimited impact on UGT activity
SLC35D1Contributes to UDPGA transportModerate variability in expression

Role in Drug Metabolism

UDPGA's primary function is to facilitate the glucuronidation of drugs and other xenobiotics. UGTs catalyze the transfer of glucuronic acid from UDPGA to various substrates, enhancing their elimination. For instance, studies have shown that UGT1A1 and UGT2B7 are significantly involved in the metabolism of common pharmaceuticals such as paracetamol and morphine .

Case Study: Paracetamol Metabolism

A study investigating the metabolism of paracetamol revealed that genetic variations in UGT enzymes could lead to altered glucuronidation rates. Individuals with certain UGT polymorphisms exhibited reduced glucuronidation efficacy, resulting in higher plasma concentrations of paracetamol and increased risk for hepatotoxicity .

Implications in Cancer Biology

Research indicates that alterations in UGT expression and activity can influence tumor metabolism and progression. In cancer cells, particularly prostate cancer, UDPGA contributes to the synthesis of proteoglycans that may affect tumor growth and survival by modulating intracellular signaling pathways .

Table 2: Impact of UGT Activity on Tumor Metabolism

Tumor TypeAltered UGT ExpressionEffect on Tumor Growth
Prostate CancerIncreased UGT1A1Enhanced proteoglycan synthesis
Breast CancerDecreased UGT2B7Impaired drug metabolism

Regulatory Mechanisms

The expression and activity of UGTs are regulated by a variety of mechanisms including epigenetic modifications (e.g., DNA methylation), transcriptional regulation, and post-translational modifications. These regulatory pathways are crucial for maintaining homeostasis and can be disrupted in disease states such as cancer .

Properties

IUPAC Name

trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3/t4-,6-,7+,8+,9-,10-,11+,12-,14?;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXUNWUNTOMVIG-FBPUXPPNSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N2Na3O18P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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